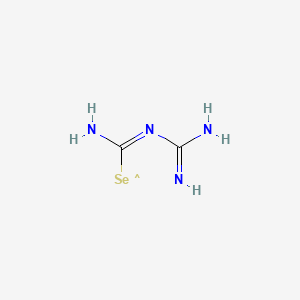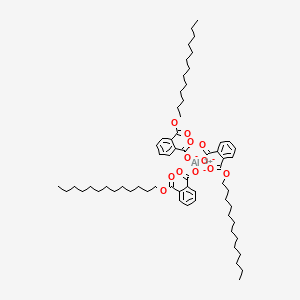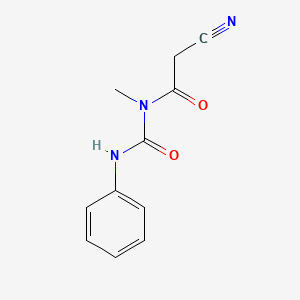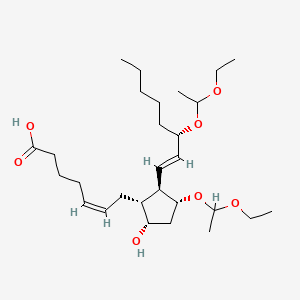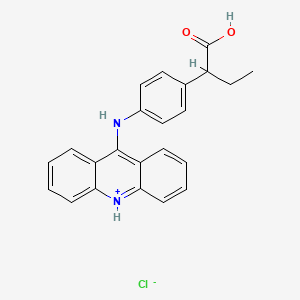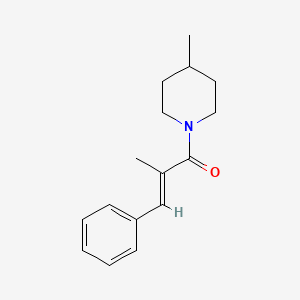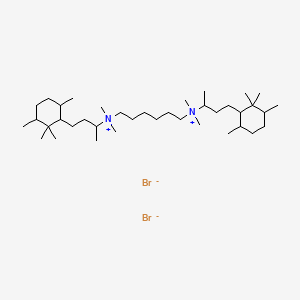
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with the molecular formula C38H78N2.2Br.H2O . This compound is characterized by its unique structure, which includes a hexamethylene bridge and multiple methyl groups, contributing to its distinct chemical properties.
Méthodes De Préparation
The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) involves several steps. One common method includes the reaction of hexamethylenetetramine with formaldehyde and ammonia in an aqueous medium . This reaction forms the hexamethylene bridge, which is then further reacted with 1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl groups and dimethylamine. The final step involves the addition of dibromide to form the dibromide hydrate.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) include other bisquaternary ammonium compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific hexamethylene bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties.
Conclusion
This compound) is a versatile compound with significant applications in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent in medicine, and an important industrial chemical.
Propriétés
Numéro CAS |
72017-48-2 |
|---|---|
Formule moléculaire |
C38H78Br2N2 |
Poids moléculaire |
722.8 g/mol |
Nom IUPAC |
6-[dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-29-19-21-31(3)37(7,8)35(29)25-23-33(5)39(11,12)27-17-15-16-18-28-40(13,14)34(6)24-26-36-30(2)20-22-32(4)38(36,9)10;;/h29-36H,15-28H2,1-14H3;2*1H/q+2;;/p-2 |
Clé InChI |
WYWZHFCFTWHYHN-UHFFFAOYSA-L |
SMILES canonique |
CC1CCC(C(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC(C2(C)C)C)C)(C)C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
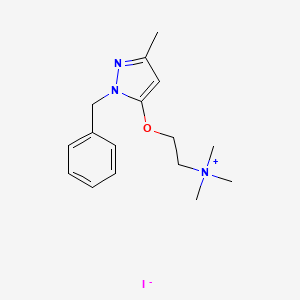
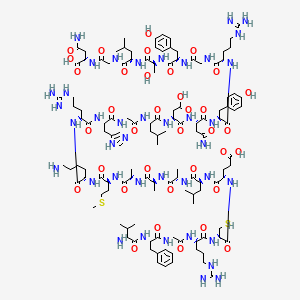
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
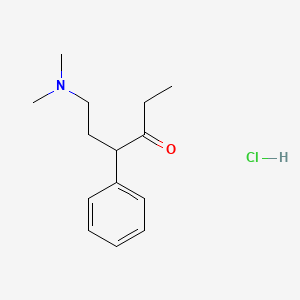
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
